3-Cyano-5-(3-cyanophenyl)phenol, also known by its chemical formula , is an organic compound notable for its dual cyano groups and a phenolic hydroxyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is primarily utilized in organic synthesis and has potential applications in medicinal chemistry and materials science.
This compound falls under the category of aromatic compounds, specifically phenolic compounds, due to the presence of the phenol group. The presence of cyano groups classifies it as a nitrile derivative, which enhances its reactivity and potential applications in various chemical reactions. The compound can be sourced from chemical suppliers specializing in fine chemicals and research materials.
The synthesis of 3-Cyano-5-(3-cyanophenyl)phenol typically involves several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This reaction facilitates the formation of carbon-carbon bonds by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
The molecular structure of 3-Cyano-5-(3-cyanophenyl)phenol can be represented as follows:
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C#N)O)C#N)
QOPVMFCZBXMOPG-UHFFFAOYSA-N
The structure features two cyano groups attached to a biphenyl system with a hydroxyl group, contributing to its chemical properties and reactivity.
3-Cyano-5-(3-cyanophenyl)phenol can undergo various types of chemical reactions:
The mechanism of action for 3-Cyano-5-(3-cyanophenyl)phenol involves its interaction with molecular targets within biological systems. The cyano groups act as electron-withdrawing groups, which enhance the acidity of the hydroxyl group. This property can facilitate the formation of reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects.
The compound's unique structural features contribute to its reactivity profile, making it suitable for various synthetic applications.
3-Cyano-5-(3-cyanophenyl)phenol has a wide range of applications:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1